molecular formula C13H10BrNO2 B12449177 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol

Katalognummer: B12449177
Molekulargewicht: 292.13 g/mol
InChI-Schlüssel: QHMNVRRNBMWXMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various fields of science. It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and an imino group, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, affecting their function. It may also interfere with cellular pathways by inhibiting key enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H10BrNO2

Molekulargewicht

292.13 g/mol

IUPAC-Name

4-bromo-2-[(4-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10BrNO2/c14-10-1-6-13(17)9(7-10)8-15-11-2-4-12(16)5-3-11/h1-8,16-17H

InChI-Schlüssel

QHMNVRRNBMWXMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.